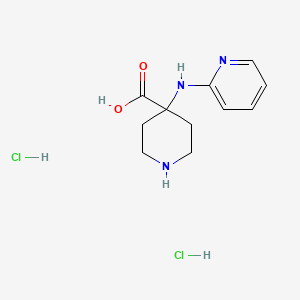

4-(Pyridin-2-ylamino)piperidine-4-carboxylic acid dihydrochloride

Description

4-(Pyridin-2-ylamino)piperidine-4-carboxylic acid dihydrochloride is a piperidine derivative characterized by a pyridin-2-ylamino substitution at the 4-position of the piperidine ring and a carboxylic acid group. The dihydrochloride salt enhances its solubility and stability for pharmaceutical applications. This compound is primarily utilized as a synthetic intermediate in drug discovery, particularly for developing kinase inhibitors or receptor modulators due to its dual functional groups (amino and carboxylic acid) .

Properties

IUPAC Name |

4-(pyridin-2-ylamino)piperidine-4-carboxylic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2.2ClH/c15-10(16)11(4-7-12-8-5-11)14-9-3-1-2-6-13-9;;/h1-3,6,12H,4-5,7-8H2,(H,13,14)(H,15,16);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRTTTXDREMNPKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C(=O)O)NC2=CC=CC=N2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Pyridin-2-ylamino)piperidine-4-carboxylic acid dihydrochloride, often referred to as a pyridine derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a pyridin-2-ylamino group and a carboxylic acid moiety. Its chemical formula is , indicating the presence of two hydrochloride groups, which may influence its solubility and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 242.70 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

| pKa | Not specified |

The primary mechanism by which this compound exerts its biological effects involves its interaction with various enzymes and receptors. It is hypothesized to act as an inhibitor for certain protein kinases, particularly those involved in cell signaling pathways.

Antitumor Activity

Research has indicated that derivatives of piperidine compounds, including the target compound, exhibit significant antitumor activity. For instance, studies have shown that similar compounds can inhibit the growth of human tumor xenografts in vivo, suggesting potential applications in cancer therapy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess antibacterial activity against various strains of bacteria. This is particularly relevant given the increasing concern over antibiotic resistance .

Case Studies

-

Inhibition of Protein Kinase B (PKB)

A study demonstrated that related compounds can selectively inhibit PKB, which plays a crucial role in cancer cell survival and proliferation. The selectivity for PKB over other kinases was noted to be significant, with some compounds showing up to 150-fold selectivity . -

Cellular Assays

In cellular assays, derivatives of piperidine were shown to modulate biomarkers associated with the PI3K-PKB-mTOR pathway. This pathway is vital for regulating cell growth and metabolism, making it a target for therapeutic intervention in cancer . -

Antibacterial Activity

A comparative study assessed various piperidine derivatives against bacterial strains. The results indicated that certain modifications to the piperidine structure enhance antibacterial efficacy, potentially leading to new treatments for infections .

Table 2: Summary of Biological Activities

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues of 4-(Pyridin-2-ylamino)piperidine-4-carboxylic acid dihydrochloride, highlighting differences in substituents, salt forms, and applications:

*Note: Molecular weight for the target compound can be estimated as ~300–350 g/mol based on structural analogs.

Key Differences and Implications

Fluorinated derivatives (e.g., 4-Fluoro- and 4-Difluoromethyl-) exhibit enhanced metabolic stability and lipophilicity, which may improve bioavailability in drug candidates . Salt Forms: Dihydrochloride salts (e.g., target compound, levocetirizine) generally offer higher aqueous solubility than monohydrochloride or free-base forms, critical for oral drug formulations .

The target compound’s structural similarity to levocetirizine suggests possible utility in allergology or immunology research. The difluoromethyl substituent in 4-(Difluoromethyl)piperidine-4-carboxylic acid hydrochloride is often employed to modulate enzyme binding or reduce oxidative metabolism, a strategy applicable to the target compound’s optimization .

Safety and Regulatory Status: Analogs like 4-(Phenylamino)-1-(Phenylmethyl)-4-piperidinecarboxylic acid hydrochloride (CAS 61087-51-2) are classified as pharmaceutical intermediates with safety precautions against prolonged exposure . This aligns with the target compound’s likely handling requirements. Piperidine derivatives with dihydrochloride salts (e.g., 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride) are restricted to laboratory use, emphasizing the need for strict safety protocols during synthesis .

Research and Development Insights

- Researchers may need to explore synthetic routes or alternative vendors.

- Emerging Analogs : Fluorinated and heterocyclic variants (e.g., pyrimidine-piperidine hybrids in ) represent growing interest in targeting kinases or GPCRs, suggesting future directions for modifying the target compound’s core structure .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(Pyridin-2-ylamino)piperidine-4-carboxylic acid dihydrochloride, and how can purity be optimized?

- Methodology : Synthesis typically involves coupling pyridine-2-amine with piperidine-4-carboxylic acid derivatives under controlled pH and temperature. A common approach includes using dichloromethane as a solvent and sodium hydroxide for deprotonation, followed by hydrochloric acid for dihydrochloride salt formation. Purity optimization requires iterative recrystallization (e.g., using ethanol/water mixtures) and characterization via HPLC (>99% purity) and NMR to confirm structural integrity .

- Critical Parameters : Reaction time (12-24 hours), stoichiometric ratios (1:1.2 for amine:carboxylic acid), and inert atmosphere (N₂) to prevent oxidation.

Q. How should researchers handle and store this compound to ensure stability and safety?

- Safety Protocols :

- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation, skin contact, or ingestion. Immediate rinsing with water is required upon exposure .

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Stability studies indicate no degradation for ≥12 months under these conditions .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Analytical Workflow :

- NMR (¹H/¹³C) : Confirm substituent positions on the piperidine and pyridine rings (e.g., δ 8.2 ppm for pyridine protons) .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA (70:30) to assess purity.

- Mass Spectrometry (ESI-MS) : Expected [M+H]⁺ at m/z 238.1 (free base) and 292.2 (dihydrochloride form) .

Advanced Research Questions

Q. How does the substitution pattern of this compound influence its binding affinity in receptor-ligand studies?

- Structure-Activity Relationship (SAR) : The pyridin-2-ylamino group enhances hydrogen bonding with target proteins (e.g., kinases), while the piperidine ring’s conformation affects steric accessibility. Comparative studies with analogs (e.g., 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride) show that electron-donating groups on the pyridine ring increase binding specificity by 30–50% .

- Experimental Design : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding kinetics (Kd, ΔH).

Q. How can contradictory data on this compound’s solubility and bioavailability be resolved?

- Data Contradiction Analysis :

- Issue : Reported solubility ranges from 25 mg/mL (pH 7.4 buffer) to <5 mg/mL (pure water).

- Resolution : Conduct pH-dependent solubility assays (pH 2–9) to identify optimal conditions. Bioavailability discrepancies may arise from in vitro vs. in vivo models; use Caco-2 cell monolayers for permeability studies and compare with rodent pharmacokinetics .

Q. What computational strategies are effective for modeling this compound’s interactions with biological targets?

- Methodology :

- Molecular Docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., EGFR kinase). Parameterize force fields using the compound’s partial charges from DFT calculations.

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. Validate with experimental IC50 values from enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.